Cyclopentyl(2-methoxyphenyl)methanone
Overview
Description
Cyclopentyl(2-methoxyphenyl)methanone is an organic compound characterized by a cyclopentyl group attached to a methanone moiety, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(2-methoxyphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Cyclopentyl(2-methoxyphenyl)carboxylic acid.
Reduction: Cyclopentyl(2-methoxyphenyl)methanol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Cyclopentyl(2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopentyl(2-methoxyphenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy group on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
- Cyclopentyl(2-fluoro-5-methoxyphenyl)methanone
- Cyclopentyl(2-chlorophenyl)methanone
- Cyclopentyl(2-hydroxyphenyl)methanone
Comparison: Cyclopentyl(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluoro, chloro, hydroxy), the methoxy group provides distinct electronic and steric effects, potentially leading to different reaction pathways and biological interactions.
Properties
IUPAC Name |
cyclopentyl-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZSUSFTBSXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493989 | |
Record name | Cyclopentyl(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-68-5 | |
Record name | Cyclopentyl(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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